molecular formula C23H17N3O5 B2547318 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide CAS No. 444588-65-2

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide

Cat. No. B2547318
M. Wt: 415.405
InChI Key: VZEAZILNCWURDI-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of cyanoacrylamide, which is a class of compounds known for their diverse applications in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the general class of cyanoacrylamides and related compounds are discussed.

Synthesis Analysis

The synthesis of related compounds involves the use of cyanoacetate derivatives, as seen in the first paper, where ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for the Lossen rearrangement to produce hydroxamic acids and ureas from carboxylic acids . This method provides good yields without racemization under mild conditions and is compatible with various protecting groups. The process is also environmentally friendly and cost-effective due to the recyclability of byproducts .

Molecular Structure Analysis

The second paper discusses the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, which are structurally related to the compound of interest . The stereochemistry and structures of these compounds were confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These techniques are likely applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide are not detailed in the provided papers, the general reactivity of cyanoacrylamides can be inferred. These compounds typically undergo nucleophilic addition reactions due to the electron-deficient nature of the cyano and acrylamide groups. The presence of substituents such as nitro and methoxy groups can further influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from the properties of similar compounds discussed in the papers. Cyanoacrylamides and their derivatives generally have distinct spectroscopic signatures that can be identified using IR, NMR, and mass spectroscopy . The presence of functional groups like nitro, hydroxy, and methoxy will affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research focuses on the chemical reactions of similar compounds, such as 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, yielding products with potential for further chemical investigation. These reactions afford various pyridine and piperidine derivatives, showcasing the compound's utility in synthesizing complex molecules (O'callaghan et al., 1999; O'callaghan et al., 1999).

Medicinal Chemistry and Drug Design

A notable application is in the synthesis of bioactive molecules, such as the catechol-O-methyltransferase (COMT) inhibitor, entacapone. A new synthesis pathway for entacapone under mild conditions highlights the importance of compounds like (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide in medicinal chemistry, particularly in developing treatments for diseases like Parkinson's (Harisha et al., 2015).

Corrosion Inhibition

Research into acrylamide derivatives, closely related to the compound of interest, demonstrates their effectiveness as corrosion inhibitors for metals in acidic solutions. This application is crucial for materials science, particularly in protecting industrial equipment from corrosive damage (Abu-Rayyan et al., 2022).

Molecular Structure and Hydrogen Bonding Analysis

Studies on beta-enaminones, which share functional groups with (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide, explore the strength of intramolecular N-H...O hydrogen bonds. These investigations provide insights into the factors influencing molecular stability and reactivity, essential for developing new pharmaceuticals and materials (Bertolasi et al., 2006).

Environmental and Analytical Chemistry

Compounds with structural similarities to (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide are used in developing sensors and catalysts for environmental monitoring and remediation. For example, the design of chemosensors for detecting metal ions in aqueous solutions represents a critical application in environmental science, illustrating the versatility of such compounds in analytical chemistry (Jo et al., 2014).

properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c24-14-18(23(28)25-20-11-10-19(26(29)30)13-21(20)27)12-17-8-4-5-9-22(17)31-15-16-6-2-1-3-7-16/h1-13,27H,15H2,(H,25,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEAZILNCWURDI-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide

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